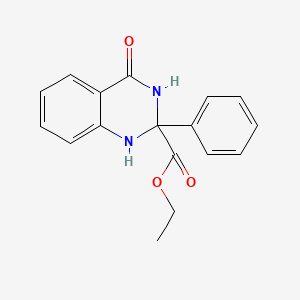

Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

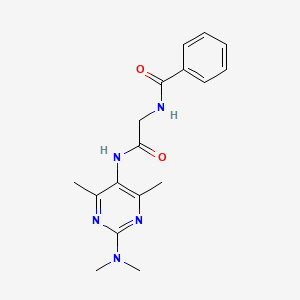

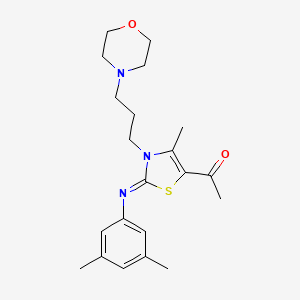

The compound “Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of similar compounds involves a reaction between substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux . The reaction mixture is then cooled to room temperature, and the obtained solid is filtered, washed with cold water, and dried under vacuum to afford the intermediate compound .Molecular Structure Analysis

The molecular structure of similar compounds is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The dihydropyrimidine ring adopts a screw-boat conformation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multicomponent reactions, such as the Biginelli reaction . This reaction is used to synthesize dihydropyrimidinone (DHPM) derivatives in a one-step reaction from three components—an aldehyde, a carbonyl compound possessing the acidic C-H moiety, and urea or its derivatives—under acidic reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically characterized by FTIR, HRESIMS, 1D and 2D NMR .科研应用

Crystal Structure and Molecular Interactions

The crystal structure of ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate reveals interesting molecular interactions. According to a study, the compound forms a three-dimensional network structure through weak hydrogen bonds and π–π interactions, suggesting its potential utility in material science for designing molecular frameworks (Filali Baba et al., 2019).

Chemical Synthesis and Rearrangement

In the realm of organic synthesis, this compound serves as a precursor in the Beckmann or Schmidt rearrangement processes. One study demonstrated its conversion into various benzazepine and hydrocarbostyril derivatives, illustrating its versatility in synthetic organic chemistry (Vogel, Troxler, & Lindenmann, 1969).

Antimicrobial Activity

A notable application of derivatives of this compound is in the development of potential antimicrobial agents. Research has synthesized new quinazolines showing significant antibacterial and antifungal activities, positioning this compound as a valuable starting material in medicinal chemistry (Desai, Shihora, & Moradia, 2007).

Neurological Research

Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate and its derivatives have also been explored for their effects on the central nervous system. A study reported the synthesis of compounds causing loss of motor control in mice, highlighting its potential for neurological research (Hung, Janowski, & Prager, 1985).

Catalysis and Asymmetric Synthesis

The compound has been used in catalysis, particularly in the Biginelli reaction. It has been reported that chiral catalysts derived from this compound can enhance enantiomeric excess in the synthesis of tetrahydropyrimidines, demonstrating its application in asymmetric synthesis (Titova et al., 2018).

未来方向

性质

IUPAC Name |

ethyl 4-oxo-2-phenyl-1,3-dihydroquinazoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-2-22-16(21)17(12-8-4-3-5-9-12)18-14-11-7-6-10-13(14)15(20)19-17/h3-11,18H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWMXPHIGTZMMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(NC2=CC=CC=C2C(=O)N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2608974.png)

![N-[2-methyl-4-[3-methyl-4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2608978.png)

![4-(dimethylsulfamoyl)-N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide](/img/structure/B2608980.png)

![(E)-2-(4-Chlorophenyl)-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]ethenesulfonamide](/img/structure/B2608983.png)

![2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B2608988.png)

![6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2608991.png)

![ethyl 4-({[2,4-dioxo-3-[5-oxo-5-(propylamino)pentyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2608993.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2608995.png)